2-prop-2-enyl-1H-imidazole
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Overview
Description
2-prop-2-enyl-1H-imidazole is a heterocyclic compound that features an imidazole ring with a prop-2-enyl group attached to the second carbon. Imidazoles are known for their versatility and are found in various natural and synthetic compounds. They play a crucial role in biological systems and have significant applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazoles often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts and optimized reaction conditions to facilitate the formation of the imidazole ring. The choice of starting materials and reaction conditions can vary depending on the desired substitution pattern and functional groups .
Chemical Reactions Analysis
Types of Reactions
2-prop-2-enyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse imidazole derivatives .
Scientific Research Applications
2-prop-2-enyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: The compound and its derivatives have potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: Imidazoles are used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-prop-2-enyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
2-methyl-1H-imidazole: A derivative with a methyl group at the second position, used in various chemical syntheses.
4,5-diphenyl-1H-imidazole: A more complex derivative with phenyl groups, used in materials science and pharmaceuticals.
Uniqueness
2-prop-2-enyl-1H-imidazole is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s ability to participate in specific reactions and interact with biological targets, making it valuable for specialized applications .
Properties
CAS No. |
50995-97-6 |
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Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-prop-2-enyl-1H-imidazole |
InChI |
InChI=1S/C6H8N2/c1-2-3-6-7-4-5-8-6/h2,4-5H,1,3H2,(H,7,8) |
InChI Key |
WFGGATFAWQWKRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=NC=CN1 |
Origin of Product |
United States |
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